molecular formula C14H13F2NO2S B265893 N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide

N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B265893
M. Wt: 297.32 g/mol
InChI Key: IETIIDNQOFQUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. DIDS is a sulfonamide derivative that is primarily used as a chloride channel blocker. It has been extensively studied for its ability to inhibit chloride transport in various biological systems.

Mechanism of Action

N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide works by inhibiting chloride transport through chloride channels. It binds to the extracellular domain of the channel and blocks the passage of chloride ions. This results in an increase in the intracellular chloride concentration, which can have various effects depending on the biological system being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). This compound has also been shown to inhibit the activity of several transporters, including the Na+/H+ exchanger and the Na+/K+/2Cl- cotransporter.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its ability to selectively block chloride channels. This allows researchers to study the role of chloride channels in various biological systems without interference from other ion channels. However, one limitation of using this compound is that it can have off-target effects on other transporters and ion channels. This can complicate the interpretation of experimental results and requires careful experimental design.

Future Directions

There are several future directions for research involving N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more selective chloride channel blockers that can be used to study specific chloride channels in different biological systems. Another area of interest is the investigation of the role of chloride channels in cancer cells and the potential for chloride channel blockers as anticancer therapeutics. Additionally, the development of new methods for the synthesis of this compound and related compounds could lead to the discovery of new chloride channel blockers with improved properties for scientific research.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The synthesis of this compound has been well-established and is widely used in laboratories.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been extensively used in scientific research as a chloride channel blocker. It has been used to study the role of chloride channels in various biological systems, including the respiratory system, the nervous system, and the cardiovascular system. This compound has also been used to investigate the role of chloride channels in cancer cells and their potential as therapeutic targets.

properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-5-13(10(2)7-9)17-20(18,19)14-6-4-11(15)8-12(14)16/h3-8,17H,1-2H3

InChI Key

IETIIDNQOFQUSC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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